molecular formula C11H12N2O2 B13116318 Ethyl3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Ethyl3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Cat. No.: B13116318
M. Wt: 204.22 g/mol
InChI Key: MPJRCSSLNORWJI-UHFFFAOYSA-N
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Description

Ethyl3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused pyrrole and pyridine ring system, which imparts unique chemical and biological properties. It is commonly used in various scientific research fields due to its versatile reactivity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-bromo-5-iodopyridine with a suitable cyclization precursor, followed by base-mediated conversion to the pyrrolopyridine core . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Ethyl3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The compound’s structure allows it to bind to active sites and modulate biological activities, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

ethyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)8-4-5-12-10-9(8)7(2)6-13-10/h4-6H,3H2,1-2H3,(H,12,13)

InChI Key

MPJRCSSLNORWJI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=CNC2=NC=C1)C

Origin of Product

United States

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